Tris(ethylenediamine)nickel(II) Chloride Hydrate: Structural Mechanics and Application Guide
Tris(ethylenediamine)nickel(II) Chloride Hydrate: Structural Mechanics and Application Guide
Topic: Tris(ethylenediamine)nickel(II) chloride hydrate crystal structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Tris(ethylenediamine)nickel(II) chloride dihydrate (
This guide dissects the crystallographic architecture of the racemic dihydrate, detailing the causality between its
Validated Synthesis Protocol: The Aqueous-Ethanolic Route
Causality: This method utilizes the chelate effect to drive the displacement of labile aquo ligands (
Materials
-
Nickel(II) chloride hexahydrate (
): 6.0 g (25.2 mmol) -
Ethylenediamine (
, 99%): 6.0 mL (excess to ensure tris-chelation) -
Solvents: Deionized Water (10 mL), Ethanol (95%, ~50 mL)
Step-by-Step Methodology
-
Solvation: Dissolve 6.0 g of
in 10 mL of water in a 100 mL Erlenmeyer flask. The solution will appear bright green ( ).[1] -
Ligand Exchange: Slowly add 6.0 mL of ethylenediamine dropwise with constant stirring.
-
Observation: The reaction is exothermic. The color shifts immediately from green to dark blue, and finally to a deep violet/purple, indicating the formation of the
chromophore.
-
-
Crystallization: Add 10 mL of ethanol to the warm solution. Cool the flask in an ice bath for 30 minutes.
-
Isolation: Filter the violet crystals using a Büchner funnel. Wash with two 5 mL portions of cold ethanol to remove excess amine.
-
Drying: Air dry for 1 hour. Avoid high-vacuum drying at elevated temperatures to prevent dehydration to the anhydrous form.
Workflow Visualization
Caption: Logical flow of the ligand substitution and isolation process.
Crystallographic Characterization
The structural integrity of this complex relies on the packing of the bulky, chiral cations with chloride anions and water molecules filling the lattice voids. The standard racemic form crystallizes as a dihydrate .
Crystal Data Summary
The following parameters define the racemic lattice, typically reported in the monoclinic system.
| Parameter | Value | Significance |
| Formula | Includes 2 lattice water molecules per formula unit. | |
| Crystal System | Monoclinic | Common for racemic coordination salts. |
| Space Group | Centrosymmetric; accommodates both | |
| a ( | ~10.55 | Unit cell edge length. |
| b ( | ~12.39 | Unit cell edge length. |
| c ( | ~11.58 | Unit cell edge length. |
| ~111.1 | Monoclinic angle. | |
| Z | 4 | Four formula units per unit cell. |
| Ni-N Bond | 2.10 - 2.13 | Typical for high-spin Ni(II) octahedral complexes. |
Note: Lattice parameters may vary slightly based on temperature (e.g., 100K vs 293K) and specific refinement settings (e.g.,
Structural Mechanics & Stereochemistry
For drug development professionals, the value of
The Coordination Sphere
The Nickel(II) ion is surrounded by six nitrogen atoms from three ethylenediamine ligands in a distorted octahedral geometry.
-
Chirality: The complex possesses
symmetry. The arrangement of the chelate rings creates a "propeller" shape, leading to two enantiomers:- (Delta): Right-handed propeller.
- (Lambda): Left-handed propeller.
-
Ring Conformation: The five-membered
chelate rings are not planar; they adopt a "puckered" conformation. In the crystal lattice, these rings usually adopt the lel conformation (C-C bond parallel to the axis) or ob conformation (oblique), with being the most stable.
The Hydrogen Bond Network
The stability of the dihydrate is governed by a robust "second-sphere" interaction network:
-
Amine Donors: The
protons act as H-bond donors. -
Anionic Acceptors: Chloride ions (
) accept H-bonds from the amine groups, bridging adjacent cations. -
Water Bridges: Lattice water molecules act as both donors and acceptors, linking
ions and amine protons. This network is critical; dehydration disrupts the crystal lattice, leading to a powder.
Structural Logic Diagram
Caption: Hierarchical organization of the crystal structure from atomic core to lattice packing.
Physical Properties & Electronic Structure
Understanding the electronic signature is essential for using this complex as a spectroscopic probe.
-
Magnetism: The complex is paramagnetic with a magnetic moment
B.M. This confirms a high-spin configuration ( ) with two unpaired electrons. -
UV-Vis Spectroscopy: The violet color arises from spin-allowed
transitions. In an octahedral field ( ), three bands are predicted:-
:
(~11,200 cm⁻¹) -
:
(~18,350 cm⁻¹) -
:
(~29,000 cm⁻¹)
-
:
Applications in Drug Development
While
DNA Binding & Chiral Recognition
The cationic
-
Enantioselectivity: The
and isomers exhibit different binding affinities for the chiral B-DNA helix. This makes the complex a standard for testing theories of chiral discrimination in drug design. -
Mechanism: The "propeller" shape fits into the major or minor groove. The
isomer often fits more snugly into the right-handed B-DNA groove than the isomer (or vice versa depending on specific sequence/groove width), serving as a model for designing chiral metallodrugs.
Chiral Resolution Agent
Historically, this complex is used to resolve chiral anions (e.g., tartrate).[7] Conversely, chiral tartrate is used to resolve the
References
-
Synthesis and Characterization
- Synthesis, Structure, and Properties of the Tris(ethylenediamine)nickel(II) Dichloride Dihydrate Crystals. Crystallography Reports, 2021.
-
Crystal Structure Data
- Crystallographic and computational investigation of nitrate salts of nickel(II) ethylenediamine complexes. (Contains comparative data for the chloride salt). Acta Crystallographica Section E.
-
Electronic Spectra & Magnetism
- Electronic Absorption Spectra - Tanabe-Sugano Diagrams. Chemistry LibreTexts.
-
Biological Interactions
-
Metal-Based Drug-DNA Interactions.[8] SciELO.
-
Sources
- 1. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Synthesis and crystal structure of a new chiral α-aminooxime nickel(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and spontaneous resolution of chiral nickel(II) complexes with the tripod ligand tris[2-(((2-phenylimidazol-4-yl)methylidene)amino)ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Metal-Based Drug-DNA Interactions [scielo.org.mx]
